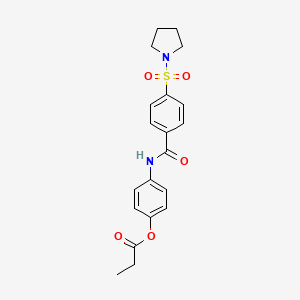

4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate

Beschreibung

Eigenschaften

IUPAC Name |

[4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-2-19(23)27-17-9-7-16(8-10-17)21-20(24)15-5-11-18(12-6-15)28(25,26)22-13-3-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSYHRFAPFUJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by sulfonylation and subsequent amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate can undergo various chemical reactions including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards certain enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the USP Iscotrizinol Series

USP Iscotrizinol Related Compound G RS (C₅₁H₆₄N₈O₆; MW 885.10) and Related Compound I RS (C₅₅H₇₁N₇O₇; MW 942.19) share core benzamido and triazine motifs but differ in substituents :

- Key Differences: Pyrrolidin-1-ylsulfonyl vs. tert-Butylcarbamoyl/2-Ethylhexyl Groups: The target compound replaces the tert-butylcarbamoyl or ethylhexyl ester groups found in USP compounds with a pyrrolidine sulfonyl group. This substitution reduces steric hindrance and may alter binding affinity to hydrophobic targets. Molecular Weight (MW): The target compound’s MW is likely lower than USP Iscotrizinol derivatives (estimated ~600–700 g/mol), which could enhance metabolic stability and solubility.

| Parameter | 4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate | USP Iscotrizinol Related Compound G | USP Iscotrizinol Related Compound I |

|---|---|---|---|

| Core Functional Groups | Benzamido, pyrrolidinyl sulfonyl, propionate | Triazine, benzamido, 2-ethylhexyl ester | Triazine, bis(2-ethylhexyl) ester |

| MW | ~600–700 (estimated) | 885.10 | 942.19 |

| Key Substituents | Pyrrolidine sulfonyl | 4-(tert-butylcarbamoyl)phenyl | Bis(2-ethylhexyl) ester |

Sulfone-Containing Analogues

Sulfones are known for their bioactivity, as highlighted in the 2015 review by Ahmad and Shagufta :

- Anti-inflammatory Activity : The pyrrolidin-1-ylsulfonyl group may mimic sulfonamide-based NSAIDs (e.g., Celecoxib), but with reduced gastrointestinal toxicity due to the pyrrolidine ring’s electron-donating properties.

- Antimicrobial Potential: Unlike simpler sulfones (e.g., dapsone), the target compound’s benzamido-propionate structure may enhance bacterial membrane penetration, as seen in sulfone-antibiotic hybrids.

| Compound | Biological Activity | Mechanistic Advantage |

|---|---|---|

| Target Compound | Anti-inflammatory (predicted) | Enhanced solubility via propionate ester |

| Dapsone | Antibacterial, antimalarial | Direct inhibition of dihydropteroate synthase |

| Celecoxib | COX-2 inhibition | Selectivity for COX-2 over COX-1 |

Biologische Aktivität

4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate

- Molecular Formula : C16H23N3O5S

- Molecular Weight : 365.44 g/mol

| Property | Value |

|---|---|

| Molecular Weight | 365.44 g/mol |

| Solubility | Soluble in DMSO |

| Storage Conditions | Inert atmosphere, Room Temperature |

The biological activity of 4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate can be attributed to its interaction with various cellular pathways:

- Inhibition of Microtubule Dynamics : Similar compounds have shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the development of anti-cancer agents .

- Activation of JNK Pathway : The compound may activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis .

- P-glycoprotein Interaction : Understanding whether the compound is a substrate for P-glycoprotein (P-gp), a protein that can lead to drug resistance, is essential for its therapeutic efficacy .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar compounds that share structural features with 4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate. For instance, the compound PPTMB (2-Phenyl-5-(pyrrolidin-1-yl)-1H-benzimidazole) has shown significant efficacy against prostate cancer cells by inducing G2/M phase arrest and apoptosis through JNK pathway activation .

Table 2: Summary of Anticancer Efficacy

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PPTMB | Prostate Cancer | 0.5 | Microtubule disruption, JNK activation |

| 4-Pyrrolidino-Sulfonamide | Various Cancer Lines | TBD | TBD |

Case Studies

- Prostate Cancer Study : A study involving PPTMB reported a tenfold higher potency against prostate cancer cells compared to normal prostate cells, indicating selective toxicity towards malignant cells while sparing healthy tissue .

- Resistance Mechanism Investigation : Research has indicated that certain structural modifications can prevent compounds from being substrates for P-gp, enhancing their effectiveness against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates like sulfonamide-linked benzamides. Critical steps include:

- Sulfonylation : Reacting pyrrolidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the pyrrolidin-1-ylsulfonyl group .

- Amidation : Coupling the sulfonylated intermediate with a propionate ester-bearing phenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on sulfonamide (-SO-) protons (δ 3.1–3.3 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion peaks (expected [M+H] ~475–500 Da) .

- Elemental Analysis : Validate empirical formula (e.g., CHNOS) with <0.3% deviation .

Q. How should researchers design initial biological activity screenings for this compound?

- Methodological Answer : Prioritize in vitro assays targeting:

- Enzyme Inhibition : Test against kinases or proteases due to the sulfonamide group’s affinity for catalytic pockets (e.g., IC determination via fluorogenic substrates) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Solubility Assessment : Measure logP via shake-flask method (octanol/water) to guide formulation for downstream assays .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Core Modifications : Replace pyrrolidine with piperidine or morpholine to study sulfonamide flexibility. Synthesize analogs with fluorinated phenyl propionate esters to enhance metabolic stability .

- Biological Profiling : Compare IC values across analogs in enzyme assays to map critical substituents. For example, fluorobenzyl groups in similar compounds improve target binding by 2–5 fold .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding sites .

Q. How can researchers identify and validate the primary enzymatic targets of this compound?

- Methodological Answer :

- Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to capture binding proteins from cell lysates. Identify targets via LC-MS/MS .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- CRISPR Knockout : Validate target relevance by comparing compound efficacy in wild-type vs. gene-edited cell lines .

Q. How should contradictory data in biological activity or synthesis yields be resolved?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and biological assay protocols .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., hydrolyzed ester groups) that may skew bioactivity results .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide) to identify trends .

Q. What experimental designs are optimal for in vivo pharmacokinetic studies?

- Methodological Answer :

- Formulation : Use PEG-400/saline (60:40) for IV administration; assess oral bioavailability with hydroxypropyl-β-cyclodextrin .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Quantify compound levels via UPLC-MS/MS (LLOQ ~1 ng/mL) .

- Metabolite ID : Perform liver microsome incubations (human/rat) with NADPH to identify major Phase I metabolites .

Q. How can the compound’s solubility be improved without compromising activity?

- Methodological Answer :

- Prodrug Strategy : Convert the propionate ester to a phosphate ester for enhanced aqueous solubility; cleave enzymatically in vivo .

- Co-Crystallization : Screen with succinic acid or nicotinamide to form soluble co-crystals .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve dissolution rates .

Q. What protocols ensure robust validation of analytical methods for this compound?

- Methodological Answer :

- HPLC Validation : Follow ICH Q2(R1) guidelines for linearity (R >0.99), precision (%RSD <2%), and accuracy (90–110% recovery) .

- Forced Degradation : Expose to heat (40°C), acid (0.1M HCl), and UV light to confirm method stability-indicating capability .

- Cross-Lab Verification : Collaborate with independent labs to replicate results, ensuring method transferability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.